6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Phthalazinone SAR Trifluoromethoxy vs trifluoromethyl

6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3) is a fully synthetic phthalazinone derivative featuring a 6,7-dichloro substitution pattern, a 4-(4-fluorophenyl) group, and an N2-linked 4-(trifluoromethoxy)phenyl moiety. The compound has a molecular formula of C21H10Cl2F4N2O2 and a molecular weight of 469.22 g/mol.

Molecular Formula C21H10Cl2F4N2O2
Molecular Weight 469.22
CAS No. 161716-26-3
Cat. No. B2943517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
CAS161716-26-3
Molecular FormulaC21H10Cl2F4N2O2
Molecular Weight469.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)OC(F)(F)F)F
InChIInChI=1S/C21H10Cl2F4N2O2/c22-17-9-15-16(10-18(17)23)20(30)29(28-19(15)11-1-3-12(24)4-2-11)13-5-7-14(8-6-13)31-21(25,26)27/h1-10H
InChIKeyIRUGCLIJFBYGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3): Structural Identity and Research-Grade Procurement Profile


6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3) is a fully synthetic phthalazinone derivative featuring a 6,7-dichloro substitution pattern, a 4-(4-fluorophenyl) group, and an N2-linked 4-(trifluoromethoxy)phenyl moiety . The compound has a molecular formula of C21H10Cl2F4N2O2 and a molecular weight of 469.22 g/mol . Phthalazinones are recognized as a privileged scaffold in medicinal chemistry, with clinically validated members acting as inhibitors of poly(ADP-ribose) polymerase (PARP) and the hedgehog signaling pathway [1]. However, no peer-reviewed biological activity data have been identified for this exact compound under CAS 161716-26-3, and its pharmacological target(s) remain uncharacterized in the public literature.

Why Generic Substitution of 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3) Is Not Justified


Phthalazinone derivatives cannot be generically interchanged for research or reference-standard applications because subtle structural modifications translate into profoundly different biological target engagement and physicochemical properties [1]. The compound's 6,7-dichloro substitution and N2-trifluoromethoxyphenyl motif distinguish it from close analogs such as the N2-trifluoromethyl congener (CAS 339009-80-2) and the clinically used PARP inhibitor olaparib [2]. These structural differences alter electronic distribution, lipophilicity, metabolic vulnerability, and hydrogen-bond acceptor capacity, all of which can redirect target selectivity, shift potency by orders of magnitude, or abolish activity entirely [1]. Procurement of the exact CAS ensures that the research material matches the chemical identity specified in experimental protocols, avoiding the confounding variability introduced by even single-atom substitutions.

Quantitative Differentiation Evidence for 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3)


Structural Differentiation from the Trifluoromethyl Analog (CAS 339009-80-2): -OCF3 vs. -CF3 at the N2-Phenyl Substituent

The target compound bears a 4-(trifluoromethoxy)phenyl group at the N2 position, whereas the equally accessible analog registered under CAS 339009-80-2 carries a 4-(trifluoromethyl)phenyl group . The -OCF3 substituent introduces an oxygen atom that alters the electron-withdrawing character (Hammett σp: -OCF3 ≈ 0.35 vs. -CF3 ≈ 0.54), increases molecular polar surface area, and adds a hydrogen-bond acceptor capable of interacting with protein backbone or side-chain residues [1]. Although no direct comparative biological data exist for the target compound, the structural divergence is sufficient to produce distinct binding poses and metabolic profiles in phthalazinone-based inhibitor series [1]. Procurement of CAS 161716-26-3 rather than CAS 339009-80-2 is therefore mandatory when the experimental design specifies the -OCF3 substituent.

Phthalazinone SAR Trifluoromethoxy vs trifluoromethyl Bioisosterism

Differentiation from the Clinical PARP Inhibitor Olaparib: Core Substitution Pattern and Target Profile Divergence

Olaparib (CAS 763113-22-0) is a 4-(3-substituted-4-fluorobenzyl)phthalazin-1(2H)-one with a cyclopropanecarbonyl piperazine substituent, and it potently inhibits PARP-1 with an IC50 of 5 nM [1]. The target compound differs at three key positions: (i) 6,7-dichloro substitution on the phthalazinone core (vs. unsubstituted in olaparib); (ii) 4-(4-fluorophenyl) (vs. 4-(3-substituted-4-fluorobenzyl) in olaparib); and (iii) N2-[4-(trifluoromethoxy)phenyl] (vs. N2-H in olaparib) . The 6,7-dichloro pattern is expected to significantly alter the electronic properties of the aromatic ring and may shift target selectivity away from PARP-1 toward other enzymes such as topoisomerase II or hedgehog pathway components, based on the behavior of structurally related 6,7-dichlorophthalazinones . No PARP-1 inhibitory data for CAS 161716-26-3 are available; therefore, it cannot be considered interchangeable with olaparib for PARP-focused research.

PARP inhibitor Olaparib Phthalazinone scaffold Target selectivity

Purity Benchmarking: Research-Grade ≥95% Purity vs. Lower-Grade or Uncharacterized Phthalazinone Intermediates

Commercial listings for CAS 161716-26-3 consistently specify a purity of 95% or higher, as documented by independent suppliers including ChemAny (Product No. CM1049840) . In contrast, many phthalazinone intermediates and screening compounds offered in early-discovery libraries are supplied at purities below 90% or without defined purity specifications, introducing significant variability into biological assays [1]. The ≥95% purity specification for CAS 161716-26-3 provides a defined quality threshold that supports reproducible dose-response measurements and reduces the risk of off-target effects arising from impurities in cell-based or biochemical screens.

Purity Research reagent Phthalazinone Quality control

Recommended Application Scenarios for 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one (CAS 161716-26-3)


Chemical Tool for Exploring Structure-Activity Relationships (SAR) of Phthalazinone-Based Inhibitor Scaffolds

The compound's unique combination of 6,7-dichloro, 4-(4-fluorophenyl), and N2-(4-trifluoromethoxyphenyl) substituents provides a distinct chemical probe for mapping the structure-activity landscape of phthalazinone scaffolds. As demonstrated in Section 3, the -OCF3 group imparts different electronic and steric properties compared to the -CF3 analog (CAS 339009-80-2) [1]. This compound can be used to probe the tolerance of enzymatic or cellular targets for the trifluoromethoxy motif, thereby informing medicinal chemistry optimization of phthalazinone leads.

Negative Control or Selectivity Counter-Screen for PARP-1/2 Inhibitor Programs

Given the absence of published PARP-1 inhibitory activity for CAS 161716-26-3 (see Evidence Item 2, Section 3), this compound may serve as a structurally matched negative control in PARP-1/2 inhibitor screening cascades. Its close structural resemblance to the phthalazinone PARP inhibitor pharmacophore, combined with the 6,7-dichloro substitution that is absent in active PARP inhibitors like olaparib, makes it suitable for assessing assay specificity and ruling out non-specific phthalazinone interference.

Reference Standard for Analytical Method Development and Purity Verification of Phthalazinone Derivatives

With a defined purity specification of ≥95% [1], CAS 161716-26-3 can function as a reference standard for HPLC or LC-MS method development targeting phthalazinone derivatives (see Evidence Item 3, Section 3). Its distinct retention time, mass spectrum, and UV absorbance characteristics, arising from the combined halogenation pattern, enable it to serve as a system suitability standard for analytical workflows in medicinal chemistry laboratories.

Starting Material or Intermediate for Diversified Phthalazinone Library Synthesis

The presence of chlorine atoms at the 6- and 7-positions of the phthalazinone core provides synthetic handles for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This compound can thus be procured as a late-stage intermediate for generating focused libraries of phthalazinone analogs, where the N2-(4-trifluoromethoxyphenyl) group is retained as a constant structural feature.

Quote Request

Request a Quote for 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.